An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(2,2-Dichlorocyclopropyl)aniline
An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(2,2-Dichlorocyclopropyl)aniline
An in-depth technical guide on the safety and toxicity profile of 4-(2,2-Dichlorocyclopropyl)aniline, designed for researchers, scientists, and drug development professionals.
Introduction
4-(2,2-Dichlorocyclopropyl)aniline is a chemical compound featuring an aniline core substituted with a dichlorocyclopropyl group. While its primary applications are not extensively documented in publicly available literature, its structural motifs suggest potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The aniline moiety is a common pharmacophore, but it is also associated with specific toxicological concerns, primarily related to methemoglobinemia and carcinogenicity.[2][3] The presence of the dichlorocyclopropyl group may further influence its toxicological and metabolic profile.
This guide provides a detailed overview of the inferred safety and toxicity profile of 4-(2,2-Dichlorocyclopropyl)aniline to equip researchers and drug development professionals with the necessary knowledge for its safe handling and to anticipate its potential biological effects.
Inferred Hazard Identification and Classification
Based on the hazard classifications of aniline and various dichloroanilines, 4-(2,2-Dichlorocyclopropyl)aniline is anticipated to be a hazardous substance.[4][5] The following Globally Harmonized System (GHS) classification is proposed:
Pictograms:
Signal Word: Danger
Inferred Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4]
-
H317: May cause an allergic skin reaction.[4]
-
H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[4]
-
H410: Very toxic to aquatic life with long lasting effects.[4]
Inferred Toxicological Profile
The toxicological properties of 4-(2,2-Dichlorocyclopropyl)aniline are likely to be dominated by the aniline functional group, which is known to cause methemoglobinemia.[8][9] The chloro-substituents on the cyclopropyl ring may also contribute to its toxicity.
Acute Toxicity
Anilines and chloroanilines are classified as acutely toxic via oral, dermal, and inhalation routes. Sub-lethal effects often include cyanosis (a bluish discoloration of the skin), fatigue, dizziness, headache, and muscle weakness, which are all symptoms of methemoglobinemia.[8]
| Exposure Route | Endpoint | Species | Value | Reference Compound | Citation |
| Oral | LD50 | Rat (female) | 300.0 mg/kg | 4-chloroaniline | |
| Oral | LD50 | Rat | 545 mg/kg | 3,4-Dichloroaniline | [5] |
| Dermal | LD50 | Rabbit | <1000 mg/kg | Dichloroanilines | |
| Inhalation | LC50 | Rat (4h) | > 0.631 mg/L | 3,4-Dichloroaniline | [5] |
Skin and Eye Irritation/Corrosion
Aniline and its derivatives can cause skin irritation and are known to cause serious eye damage.[4][8]
Respiratory and Skin Sensitization
There is evidence that aniline and chloroanilines can cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[4][5]
Germ Cell Mutagenicity
Aniline is suspected of causing genetic defects.[4][7] Some in vitro tests for related compounds, such as the Ames test, have produced mixed results, while others, like the in vitro mammalian cell gene mutation test, have been positive.
Carcinogenicity
Aniline is classified as a suspected human carcinogen (IARC Group 2B for 4-chloroaniline). Animal studies with aniline have shown an increase in tumors of the spleen.[10]
Specific Target Organ Toxicity (STOT)
The primary target organ for aniline toxicity is the blood.[4] Exposure can lead to the formation of methemoglobin, which is incapable of transporting oxygen, resulting in cyanosis and, in severe cases, can be fatal.[8][9] The spleen is also a target organ due to the accumulation of damaged red blood cells.[9]
Physicochemical Information
Specific physicochemical data for 4-(2,2-Dichlorocyclopropyl)aniline is not available. For comparison, the properties of the related compound (2,2-Dichlorocyclopropyl)benzene are:
| Property | Value | Citation |
| Molecular Formula | C9H8Cl2 | [1] |
| Appearance | Transparent colorless to very slightly yellow liquid | [1] |
| Specific Gravity | 1.208 g/mL at 25 °C | [1] |
Safe Handling and Storage
Given the inferred high toxicity, stringent safety precautions are necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Use a closed system for handling larger quantities.[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or with powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Handling:
-
Avoid all contact with skin, eyes, and clothing.[12]
-
Do not breathe dust, fumes, or vapors.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Store locked up.[4]
-
Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[5][12]
First-Aid Measures
General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[4][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[5][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or foam.[5]
-
Specific Hazards: Combustible. Hazardous decomposition products may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[5][12] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4][11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste.[4][11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To assess the potential toxicity of 4-(2,2-Dichlorocyclopropyl)aniline, a preliminary in vitro cytotoxicity assay, such as the MTT assay, can be performed.
Objective: To determine the concentration of 4-(2,2-Dichlorocyclopropyl)aniline that reduces the viability of a cultured cell line by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
4-(2,2-Dichlorocyclopropyl)aniline
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-(2,2-Dichlorocyclopropyl)aniline in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Plausible metabolic activation pathway of 4-(2,2-Dichlorocyclopropyl)aniline.
Conclusion
While specific toxicological data for 4-(2,2-Dichlorocyclopropyl)aniline is lacking, a comprehensive analysis of structurally related anilines and chloroanilines strongly suggests that it should be handled as a highly toxic compound with the potential for acute toxicity, skin and eye damage, sensitization, mutagenicity, carcinogenicity, and specific target organ toxicity, particularly affecting the blood. The provided information serves as a critical starting point for risk assessment and the implementation of appropriate safety measures in a research and development setting. It is strongly recommended that experimental toxicological studies be conducted to definitively characterize the safety profile of this compound.
References
- Merck Millipore. (2024, July 2).
- Sigma-Aldrich. (2026, January 13).
- Fisher Scientific. (n.d.).
- Chemexper. (n.d.). 4-(2,2-difluorocyclopropyl)
- Fisher Scientific. (2025, May 1).
- Thermo Fisher Scientific. (2016, August 24). SAFETY DATA SHEET - 2-(2,4-Dichlorophenoxy)aniline hydrochloride.
- Australian Government Department of Health. (2017, March 10). Dichloroanilines: Human health tier II assessment.
- Fisher Scientific. (2013, April 15).
- Sigma-Aldrich. (2025, November 6).
- U.S. Environmental Protection Agency. (2007, May 23). Provisional Peer Reviewed Toxicity Values for Aniline.
- Chemos GmbH & Co. KG. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Aniline.
- Sagechem. (2026, March 14). Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Drug Hunter. (2019, November 17).
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